molecular formula C19H14FNO4 B5888737 2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzoate

2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzoate

Cat. No.: B5888737
M. Wt: 339.3 g/mol
InChI Key: QDBPCYVXYAJBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzoate is an organic compound that features a fluorobenzyl group, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzoate typically involves a multi-step process:

    Formation of 2-Fluorobenzyl Alcohol: This can be achieved by the reduction of 2-fluorobenzaldehyde using a reducing agent such as sodium borohydride.

    Preparation of 2-Fluorobenzyl Chloride: The 2-fluorobenzyl alcohol is then converted to 2-fluorobenzyl chloride using thionyl chloride.

    Synthesis of 3-[(2-Furylcarbonyl)amino]benzoic Acid: This involves the reaction of 3-aminobenzoic acid with 2-furoyl chloride in the presence of a base such as triethylamine.

    Esterification: Finally, the 2-fluorobenzyl chloride is reacted with 3-[(2-furylcarbonyl)amino]benzoic acid in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzyl Alcohol: A precursor in the synthesis of 2-Fluorobenzyl 3-[(2-furylcarbonyl)amino]benzoate.

    2-Fluorobenzoyl Chloride: Another precursor used in the synthesis.

    3-[(2-Furylcarbonyl)amino]benzoic Acid: A key intermediate in the synthesis.

Uniqueness

This compound is unique due to its combination of a fluorobenzyl group, a furan ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications.

Properties

IUPAC Name

(2-fluorophenyl)methyl 3-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-16-8-2-1-5-14(16)12-25-19(23)13-6-3-7-15(11-13)21-18(22)17-9-4-10-24-17/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBPCYVXYAJBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.